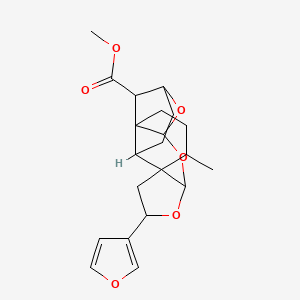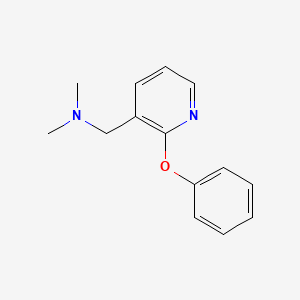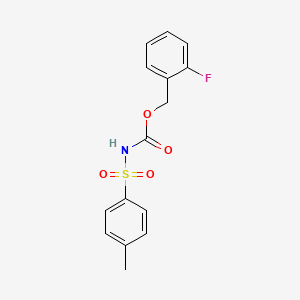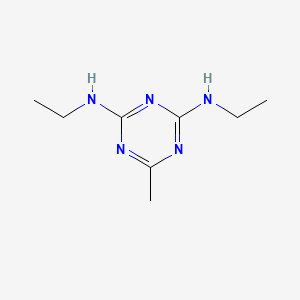
Crovatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crovatin is a neo-clerodane diterpenoid isolated from the stem bark of Croton levatii. Its structure is characterized by a unique furanoid diterpene skeleton, making it a compound of interest for various chemical and pharmacological studies. The structural elucidation of this compound has been achieved through comprehensive NMR and X-ray crystallographic analysis, highlighting its complex molecular architecture and potential as a lead compound for further chemical modifications and biological evaluations (Moulis et al., 1992).
Synthesis Analysis
While specific details on the synthesis of this compound were not directly provided, the compound's isolation from natural sources suggests that its synthesis involves complex organic reactions, likely mimicking the biosynthetic pathways found in Croton levatii. The synthesis of similar compounds often entails intricate steps including cyclization, oxidation, and epoxidation to achieve the characteristic diterpene structure seen in this compound.
Molecular Structure Analysis
This compound's molecular structure is defined by its clerodane backbone, characterized by a series of epoxy groups and a methyl ester, contributing to its rigidity and defining its spatial configuration. The molecular intricacies, including stereochemistry and functional group distribution, play crucial roles in its reactivity and interaction with biological targets. Its structure was firmly established through NMR and X-ray diffraction, showcasing its complex diterpene framework (Moulis et al., 1992).
Aplicaciones Científicas De Investigación
Identification and Structural Analysis : Crovatin was first isolated from the stem bark of Croton levatii and its structure was established through NMR and X-ray data (Moulis et al., 1992).
Phytochemical Investigation : A study on Malaysian Croton oblongus Burm.f. (Syn. Croton laevifolius Blume) reported the isolation of several ent-neo-clerodane diterpenoids, including this compound. The absolute configuration of this compound was established, contributing to the understanding of its chemical properties (Aziz et al., 2018).
Anticancer Potential : A study identified this compound, along with other compounds, in Croton oblongifolius. This compound exhibited significant cytotoxicity against various human tumor cell lines, suggesting potential anticancer applications (Roengsumran et al., 2002).
Chemical Constituents Analysis : Another study on the chemical constituents of Croton laevigatus roots isolated this compound among other compounds, expanding the understanding of the chemical diversity in Croton species (Gao Wei-wei, 2011).
Safety and Hazards
When handling Crovatin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propiedades
IUPAC Name |
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSIUBKDJRQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







